![molecular formula C15H37NO4Si4 B1148666 N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide CAS No. 115258-10-1](/img/structure/B1148666.png)

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide

Overview

Description

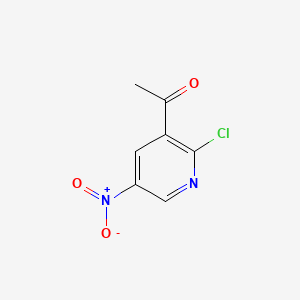

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is a useful research compound. Its molecular formula is C15H37NO4Si4 and its molecular weight is 407.80058. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas Transport Properties Enhancement N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide, when copolymerized with poly(ethylene glycol) diacrylate, significantly improves gas transport properties. The introduction of this compound increases the polymer's fractional free volume, leading to a substantial rise in gas permeability, notably for CO2. However, its strongly non-polar character decreases the CO2 affinity for the polymer network, affecting the selectivity for CO2 over other gases (Kusuma et al., 2010).

DNA Separation in Capillary Electrophoresis In the field of biochemistry, this compound has been utilized to create novel amphiphilic copolymers that significantly enhance DNA separation efficiency in capillary electrophoresis. These copolymers form micelles in water, which aids in the separation process, particularly at low concentrations, providing a clear separation of DNA fragments (Li et al., 2004).

Oxygen Permeability in Silicone Hydrogels This compound is integral in creating multicomponent silicone hydrogels with varied oxygen permeability. The copolymers, made with hydrophobic silicon-containing monomers and hydrophilic monomers, show a relationship between oxygen permeability, equilibrium water contents, and the phase separation structures of the hydrogels. The unique fibrous texture of the silicone phase in these hydrogels, attributed to this compound, results in higher oxygen permeability, demonstrating its potential in enhancing hydrogel properties for various applications (Zhao et al., 2014).

Enhanced Polymer Properties The incorporation of this compound into polymers has been shown to modify and enhance their physical and chemical properties significantly. For instance, its use in the synthesis of silicone modified polyurethane acrylate prepolymers leads to improved surface properties, hydrophobicity, lipophilicity, thermal stability, and mechanical properties. These modified polymers have potential applications in textile treatment and other industrial applications due to their enhanced properties (Yu et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as 3-(trimethoxysilyl)propyl methacrylate, are known to be used as monomers and coupling agents in polymerization reactions . They are often used to produce polymer films with improved mechanical properties and adhesion to various substrates .

Mode of Action

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide interacts with its targets by forming covalent bonds. This is similar to the action of 3-(Trimethoxysilyl)propyl methacrylate, which can link polyacrylamide gels to glass plates covalently . The resulting changes include improved mechanical properties and adhesion to various substrates .

Biochemical Pathways

It’s known that similar compounds can be used in the preparation of materials with specific properties, such as absorption properties for heavy metal ions like mercury .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , may influence its bioavailability.

Result of Action

Similar compounds are known to improve the mechanical properties and adhesion of various substrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s vapor pressure indicates that it is stable under normal atmospheric conditions . .

Properties

IUPAC Name |

N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBAEVLVNBCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCNC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901035702 | |

| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115258-10-1 | |

| Record name | N-[Tris(trimethylsiloxy)silylpropyl]acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115258-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-broMophenyl)propan-2-yl]-1-Methyl-1H-iMidazol-2-aMine](/img/no-structure.png)

![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)